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molecular formula C10H8O6 B8660136 5-Acetoxyisophthalic Acid CAS No. 90466-78-7

5-Acetoxyisophthalic Acid

Cat. No. B8660136
M. Wt: 224.17 g/mol
InChI Key: QDSZMNWAEWRDKM-UHFFFAOYSA-N
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Patent
US05196502

Procedure details

5-hydroxyisophthalic acid (45.5 grams, 0.25 mole) was heated in acetic acid anhydride (102 grams, 1 mole) to reflux for one-half hour until dissolved. Refluxing was continued for a total time of 5 hours. Excess acetic acid anhydride was removed in vacuum and white product was recrystallized twice from a chloroform/toluene (50/50 weight/weight) mixture. Yield was 48 grams, which was 86% of theoretical yield. A melting point was determined, as in all of the preparations and examples using a Thomas-Hoover melting point apparatus, which indicated onset of decomposition, and apparent release of acetic acid, at a temperature of about 235° C. Nuclear magnetic resonance (NMR) performed on a 300 MHz GE instrument using deuterated dimethylsulfoxide (DMSO-d6) gave the following peaks (in parts per million (ppm)): 2.25 (s,3H), 7.8 (s,2H), 8.3 (s,1H),13.4 (broad, 2H, COOH).
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([O:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
OC=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
102 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one-half hour
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
was continued for a total time of 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Excess acetic acid anhydride was removed in vacuum and white product
CUSTOM
Type
CUSTOM
Details
was recrystallized twice from a chloroform/toluene (50/50 weight/weight) mixture
CUSTOM
Type
CUSTOM
Details
at a temperature of about 235° C
CUSTOM
Type
CUSTOM
Details
gave the following peaks (in parts per million (ppm))

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC=1C=C(C=C(C(=O)O)C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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